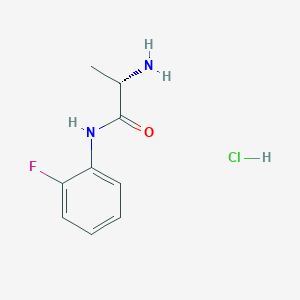

(2S)-2-amino-N-(2-fluorophenyl)propanamide hydrochloride

Description

(2S)-2-amino-N-(2-fluorophenyl)propanamide hydrochloride is a chiral small molecule characterized by a propanamide backbone substituted with an amino group at the (2S)-position and a 2-fluorophenyl moiety. Its synthesis likely involves condensation of (2S)-2-aminopropanoic acid derivatives with 2-fluorophenylamine, followed by HCl salt formation, as inferred from related compounds in and .

Properties

IUPAC Name |

(2S)-2-amino-N-(2-fluorophenyl)propanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O.ClH/c1-6(11)9(13)12-8-5-3-2-4-7(8)10;/h2-6H,11H2,1H3,(H,12,13);1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTIRTTVNYWABCL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=CC=C1F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-N-(2-fluorophenyl)propanamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroaniline and (S)-2-aminopropanoic acid.

Amidation Reaction: The key step involves the amidation reaction between 2-fluoroaniline and (S)-2-aminopropanoic acid. This reaction is usually carried out in the presence of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the amide bond.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, is common in industrial production.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxides or nitroso derivatives.

Reduction: Reduction reactions can be employed to modify the fluorophenyl group, potentially converting it to a non-fluorinated phenyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophiles such as sodium hydroxide or ammonia can be used in aqueous or alcoholic solvents.

Major Products:

Oxidation: Formation of nitroso derivatives or oxides.

Reduction: Conversion to non-fluorinated phenyl derivatives.

Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Derivatives:

Biology:

Enzyme Inhibition Studies: It is used in studies to investigate its potential as an enzyme inhibitor, particularly in the context of enzymes involved in metabolic pathways.

Medicine:

Pharmaceutical Development: The compound is explored for its potential therapeutic properties, including its use as a precursor for the development of drugs targeting specific diseases.

Industry:

Chemical Manufacturing: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of (2S)-2-amino-N-(2-fluorophenyl)propanamide hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Key Observations :

- Steric Hindrance : The ortho-fluorine creates steric hindrance, differentiating it from Tocainide’s 2,6-dimethylphenyl group, which is bulkier and may limit membrane permeability .

- Chirality : The (2S)-configuration contrasts with the (R)-configuration in trifluoroethyl derivatives (), which could affect target binding specificity.

Pharmacological and Regulatory Considerations

Key Observations :

- The target compound’s structural similarity to ortho-fluorofentanyl (N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide) suggests possible opioid receptor interactions, though its precise activity remains unconfirmed .

- Unlike Tocainide, which has established safety profiles, many fluorinated propanamides lack comprehensive toxicological data, highlighting regulatory challenges .

Biological Activity

(2S)-2-amino-N-(2-fluorophenyl)propanamide hydrochloride is a compound that has gained attention in pharmacological research due to its unique structural features and potential therapeutic applications. The presence of a fluorine atom enhances its lipophilicity and metabolic stability, which are critical factors for drug development. This article discusses the biological activity of this compound, focusing on its mechanism of action, interactions with specific biological targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound is believed to modulate enzyme activity and receptor signaling through specific binding interactions:

- Enzyme Inhibition : The compound may inhibit certain enzymes, thereby altering metabolic pathways.

- Receptor Modulation : It can bind to receptors, influencing cellular signaling cascades.

The fluorophenyl group enhances binding affinity and specificity towards these targets, potentially leading to significant pharmacological effects.

Biological Activity Overview

Research has indicated various biological activities associated with this compound:

- Analgesic Properties : Studies have shown that similar compounds exhibit potent analgesic effects. For instance, related propanamide derivatives have demonstrated significant antagonistic activity against TRPV1 receptors, which are involved in pain perception .

- Anti-inflammatory Effects : Compounds within the same class have been noted for their ability to inhibit pro-inflammatory cytokines in microglial cells, suggesting potential applications in neuroinflammatory conditions .

Case Study 1: TRPV1 Antagonism

A study evaluated the structure-activity relationships (SAR) of propanamide derivatives, revealing that modifications at the amino substituent position significantly influenced TRPV1 binding potency. The most potent derivative showed a Ki value of 0.2 nM, indicating robust antagonistic properties against capsaicin-induced responses in vivo .

| Compound | Ki (nM) | IC50 (pH) | Analgesic Activity |

|---|---|---|---|

| Parent Compound | - | - | Moderate |

| Modified Compound | 0.2 | 6.3 | High |

Case Study 2: Neuroinflammation

Another study focused on a series of ureidopropanamide derivatives similar to this compound. These compounds were shown to reduce the release of pro-inflammatory mediators in rat primary microglial cultures stimulated with lipopolysaccharide (LPS). The anti-inflammatory effects were linked to FPR2 activation, which plays a crucial role in the immune response .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S)-2-amino-N-(2-fluorophenyl)propanamide hydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis often involves coupling reactions between protected amino acid derivatives and fluorophenyl groups. For example, Pd/C-catalyzed hydrogenation (40 psi, 1 hour) followed by column chromatography is effective for analogous compounds to isolate intermediates . Optimize pH during salt formation (e.g., HCl treatment in ethanol) to enhance crystallinity and purity. Monitor reaction progress via TLC or HPLC to adjust reaction times and catalyst loading .

Q. Which analytical techniques are most effective in confirming the structure and purity of this compound?

- Methodological Answer : Use ¹H/¹³C NMR to verify stereochemistry and functional groups (e.g., fluorophenyl resonance at δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ ion). Purity (>95%) should be validated via HPLC with UV detection at 254 nm. For hydrochloride salts, elemental analysis (Cl content) and ion chromatography ensure stoichiometry .

Q. How does the hydrochloride salt form influence solubility and stability in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays) by increasing polarity. Stability tests under varying pH (e.g., PBS buffer at pH 7.4 vs. gastric fluid pH 1.2) and temperature (-20°C for long-term storage vs. 4°C for short-term) are recommended. Use lyophilization to prevent hydrolysis in aqueous solutions .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorine position on the phenyl ring) affect physicochemical properties and target binding?

- Methodological Answer : Fluorine’s electron-withdrawing effects alter electron density, impacting logP (lipophilicity) and hydrogen-bonding capacity . Compare analogs (e.g., 2-fluoro vs. 4-fluoro substitution) using molecular docking or SPR to assess binding affinity shifts. For example, 2-fluorophenyl derivatives may enhance steric hindrance, reducing off-target interactions .

Q. What strategies resolve discrepancies between in vitro and in vivo pharmacological data?

- Methodological Answer : Discrepancies often arise from bioavailability or metabolic instability . Conduct plasma stability assays to identify degradation products. Use LC-MS/MS to quantify intact compound levels in plasma. If poor permeability is suspected, employ prodrug strategies (e.g., tert-butoxy protection) or formulate with permeation enhancers (e.g., cyclodextrins) .

Q. How can researchers address contradictory reports on this compound’s mechanism of action across studies?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability) or compound purity . Replicate studies using standardized protocols (e.g., ATCC cell lines, matched passage numbers). Validate target engagement via knockout models or competitive binding assays . Cross-reference purity data (e.g., HRMS, NMR) to rule out batch-to-batch variations .

Q. What computational tools are suitable for predicting this compound’s ADMET profile?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.